1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an indole moiety, a methoxyphenyl group, and a urea linkage, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, often using ethyl halides in the presence of a base.
Formation of the Urea Linkage: The urea linkage is formed by reacting the indole derivative with an isocyanate or by using phosgene and an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as enzyme inhibition or receptor modulation.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes by binding to their active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-chlorophenyl)urea
- 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-hydroxyphenyl)urea
Comparison: Compared to its analogs, 1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics. This can result in differences in reactivity, biological activity, and pharmacokinetics.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24-18-12-11-17(15-5-4-6-16(19(15)18)20(24)25)23-21(26)22-13-7-9-14(27-2)10-8-13/h4-12H,3H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMATKNSLZABBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC=C(C=C4)OC)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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